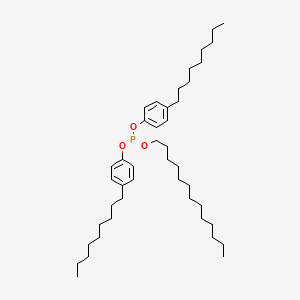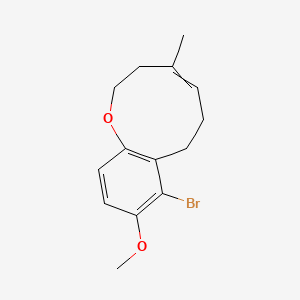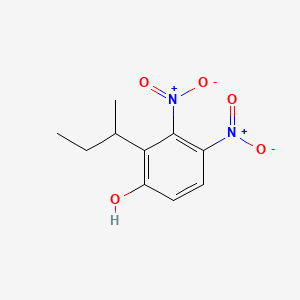
Phenol, 2-(1-methylpropyl)dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1-methylpropyl)dinitro-, also known as dinoseb, is a chemical compound with the molecular formula C10H12N2O5. It is a member of the dinitrophenol family and is characterized by the presence of two nitro groups attached to a phenol ring. This compound has been widely used as a herbicide and a polymerization inhibitor. due to its high toxicity, its use has been restricted or banned in many countries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2-(1-methylpropyl)dinitro- typically involves the nitration of 2-(1-methylpropyl)phenol. The process begins with the alkylation of phenol using 1-butene under acidic conditions to form 2-(1-methylpropyl)phenol. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of phenol, 2-(1-methylpropyl)dinitro- follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration reaction is typically carried out in a continuous flow reactor to manage the exothermic nature of the reaction and to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1-methylpropyl)dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phenol, 2-(1-methylpropyl)dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor to prevent unwanted polymerization of monomers like styrene.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, although its high toxicity limits its direct application.
Mecanismo De Acción
The primary mechanism of action of phenol, 2-(1-methylpropyl)dinitro- involves the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the production of adenosine triphosphate (ATP), leading to cellular energy depletion. The compound targets the mitochondrial membrane, causing proton leakage and reducing the efficiency of ATP synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-sec-butyl-4,6-dinitro-: Similar structure but with a different alkyl group.
2,4-Dinitrophenol: Lacks the alkyl substituent but shares the dinitro groups.
2,4-Dinitro-6-sec-butylphenol: Another structural isomer with similar properties.
Uniqueness
Phenol, 2-(1-methylpropyl)dinitro- is unique due to its specific alkyl substitution, which influences its chemical reactivity and biological activity. The presence of the 1-methylpropyl group enhances its lipophilicity, affecting its interaction with biological membranes and its overall toxicity .
Propiedades
Número CAS |
1344-30-5 |
|---|---|
Fórmula molecular |
C10H12N2O5 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-butan-2-yl-3,4-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-3-6(2)9-8(13)5-4-7(11(14)15)10(9)12(16)17/h4-6,13H,3H2,1-2H3 |
Clave InChI |
DUMPKRLSSRTFMY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


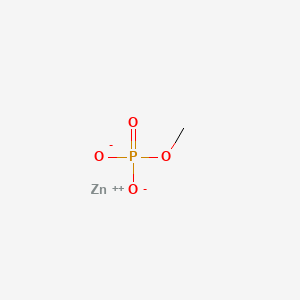
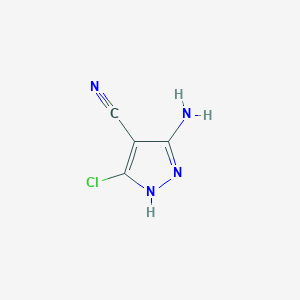
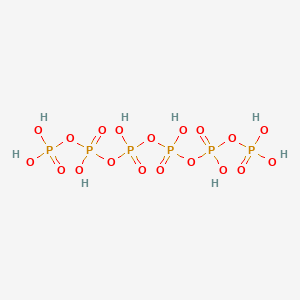
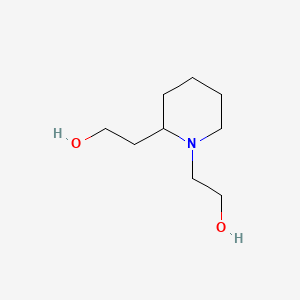
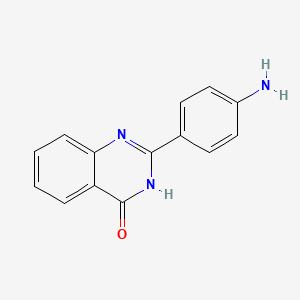
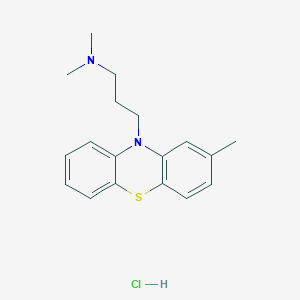

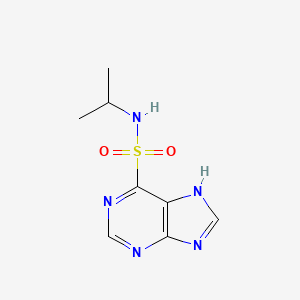

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
